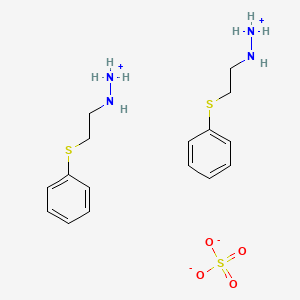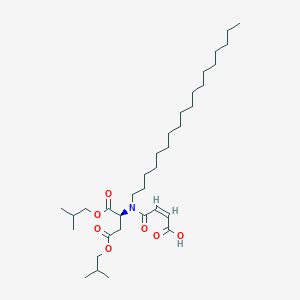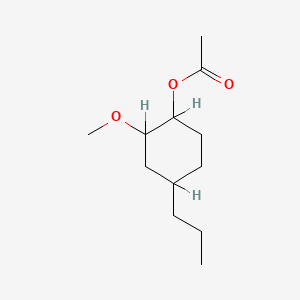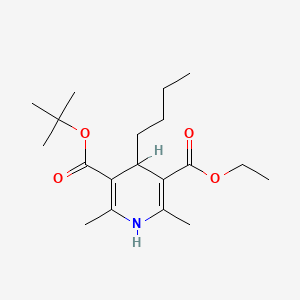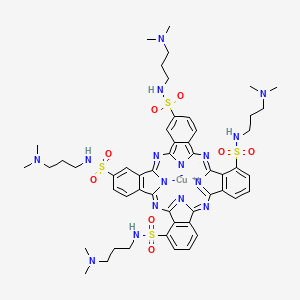
Copper, (N,N',N'',N'''-tetrakis(3-(dimethylamino)propyl)-29H,31H-phthalocyanine-C,C,C,C-tetrasulfonamidato(2-)-kappaN29,kappaN30,kappaN31,kappaN32)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[N,N’,N’‘,N’‘’-tetrakis[3-(dimethylamino)propyl]-29H,31H-phthalocyaninetetrasulfonamidato(2-)-N29,N30,N31,N32]copper is a complex copper-based compound known for its unique chemical structure and properties. This compound belongs to the phthalocyanine family, which is characterized by a large, aromatic macrocyclic structure. The presence of dimethylamino groups and sulfonamide functionalities enhances its solubility and reactivity, making it a valuable compound in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [N,N’,N’‘,N’‘’-tetrakis[3-(dimethylamino)propyl]-29H,31H-phthalocyaninetetrasulfonamidato(2-)-N29,N30,N31,N32]copper typically involves the following steps:
Formation of the Phthalocyanine Core: The phthalocyanine core is synthesized by reacting phthalonitrile with a metal salt, such as copper(II) chloride, under high-temperature conditions. This reaction forms the copper phthalocyanine complex.
Introduction of Dimethylamino Groups: The copper phthalocyanine complex is then reacted with 3-(dimethylamino)propylamine in the presence of a suitable catalyst. This step introduces the dimethylamino groups into the phthalocyanine structure.
Sulfonamidation: The final step involves the reaction of the dimethylamino-substituted copper phthalocyanine with sulfonamide reagents to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of phthalonitrile and copper(II) chloride are reacted in industrial reactors to form the copper phthalocyanine core.
Functionalization: The copper phthalocyanine is then functionalized with 3-(dimethylamino)propylamine and sulfonamide reagents in large-scale reactors.
Purification: The final product is purified using techniques such as recrystallization and chromatography to ensure high purity and quality.
Análisis De Reacciones Químicas
Types of Reactions
[N,N’,N’‘,N’‘’-tetrakis[3-(dimethylamino)propyl]-29H,31H-phthalocyaninetetrasulfonamidato(2-)-N29,N30,N31,N32]copper undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, where the copper center is oxidized to a higher oxidation state.
Reduction: Reduction reactions can reduce the copper center to a lower oxidation state.
Substitution: The dimethylamino and sulfonamide groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines and thiols.
Major Products
Oxidation: Oxidation products include higher oxidation state copper complexes.
Reduction: Reduction products include lower oxidation state copper complexes.
Substitution: Substitution products vary depending on the nucleophile used.
Aplicaciones Científicas De Investigación
[N,N’,N’‘,N’‘’-tetrakis[3-(dimethylamino)propyl]-29H,31H-phthalocyaninetetrasulfonamidato(2-)-N29,N30,N31,N32]copper has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions, including oxidation and reduction reactions.
Biology: Investigated for its potential as a photosensitizer in photodynamic therapy for cancer treatment.
Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in the production of dyes, pigments, and electronic materials due to its unique optical and electronic properties.
Mecanismo De Acción
The mechanism of action of [N,N’,N’‘,N’‘’-tetrakis[3-(dimethylamino)propyl]-29H,31H-phthalocyaninetetrasulfonamidato(2-)-N29,N30,N31,N32]copper involves its interaction with molecular targets and pathways. In photodynamic therapy, the compound absorbs light and generates reactive oxygen species, which can induce cell death in cancer cells. Its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and interfere with essential cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Copper Phthalocyanine: The parent compound without the dimethylamino and sulfonamide groups.
Zinc Phthalocyanine: A similar compound with zinc as the central metal.
Iron Phthalocyanine: A similar compound with iron as the central metal.
Uniqueness
[N,N’,N’‘,N’‘’-tetrakis[3-(dimethylamino)propyl]-29H,31H-phthalocyaninetetrasulfonamidato(2-)-N29,N30,N31,N32]copper is unique due to its enhanced solubility and reactivity, which are imparted by the dimethylamino and sulfonamide groups. These modifications make it more versatile and effective in various applications compared to its unmodified counterparts.
Propiedades
Número CAS |
67689-49-0 |
|---|---|
Fórmula molecular |
C52H64CuN16O8S4 |
Peso molecular |
1233.0 g/mol |
Nombre IUPAC |
copper;5-N,17-N,25-N,33-N-tetrakis[3-(dimethylamino)propyl]-2,11,20,29,39,40-hexaza-37,38-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(36),2,4(9),5,7,10(40),11,13(18),14,16,19(39),20,22(27),23,25,28,30,32,34-nonadecaene-5,17,25,33-tetrasulfonamide |
InChI |
InChI=1S/C52H64N16O8S4.Cu/c1-65(2)27-11-23-53-77(69,70)33-19-21-35-39(31-33)49-57-45(35)61-51-43-37(15-9-17-41(43)79(73,74)55-25-13-29-67(5)6)47(63-51)59-48-38-16-10-18-42(80(75,76)56-26-14-30-68(7)8)44(38)52(64-48)62-46-36-22-20-34(32-40(36)50(58-46)60-49)78(71,72)54-24-12-28-66(3)4;/h9-10,15-22,31-32,53-56H,11-14,23-30H2,1-8H3;/q-2;+2 |
Clave InChI |
KZJQVCACFXAAEO-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCCNS(=O)(=O)C1=CC2=C(C=C1)C3=NC4=NC(=NC5=NC(=NC6=C7C=CC(=CC7=C([N-]6)N=C2[N-]3)S(=O)(=O)NCCCN(C)C)C8=C5C=CC=C8S(=O)(=O)NCCCN(C)C)C9=C4C(=CC=C9)S(=O)(=O)NCCCN(C)C.[Cu+2] |
Descripción física |
Water or Solvent Wet Solid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


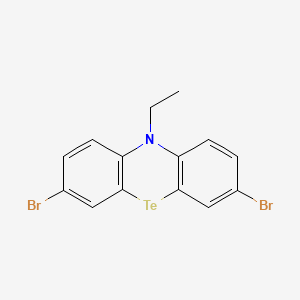

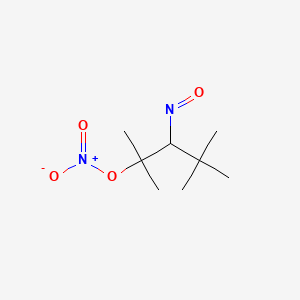

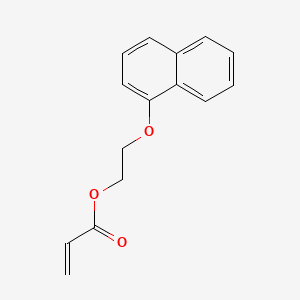
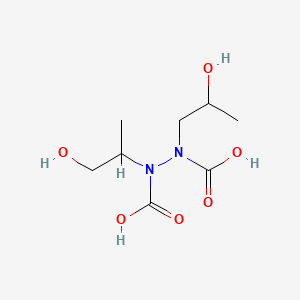
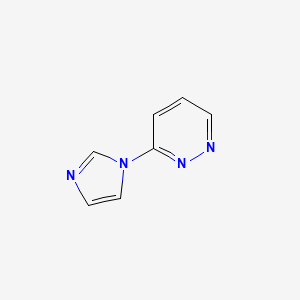
![N~6~-[(4-Fluorophenyl)methyl]-N~6~-methylpteridine-2,4,6-triamine](/img/structure/B13772996.png)

